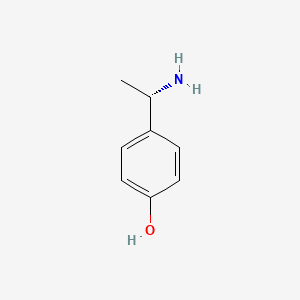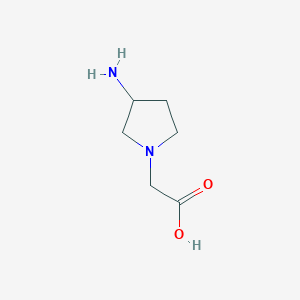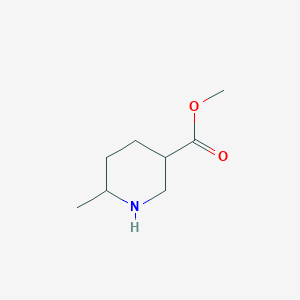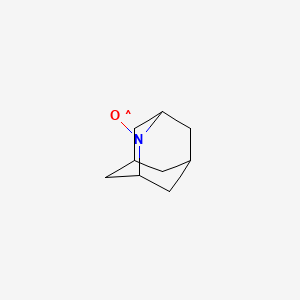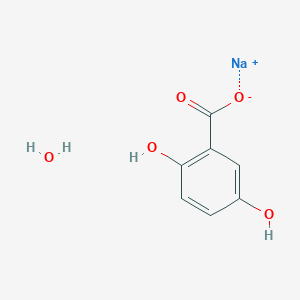
Gentisic acid sodium salt hydrate
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Gentisic acid sodium salt hydrate, also known as sodium 2,5-dihydroxybenzoate hydrate, primarily targets the oxidative coupling reactions in the body . It is used as an antioxidant and a tyrosinase inhibitor . Tyrosinase is an enzyme that is crucial for the production of melanin, a pigment found in the skin, hair, and eyes.
Mode of Action
The compound interacts with its targets by participating in oxidative coupling reactions . As an antioxidant, it helps neutralize harmful free radicals in the body, thereby preventing cellular damage . As a tyrosinase inhibitor, it prevents the overproduction of melanin, which can lead to hyperpigmentation disorders .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress and melanin production . By acting as an antioxidant, it helps maintain the balance of reactive oxygen species (ROS) in the body . Its role as a tyrosinase inhibitor affects the melanogenesis pathway, potentially preventing conditions like melasma and age spots .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of oxidative stress and the inhibition of excessive melanin production . This can result in improved cellular health and a balanced skin tone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its antioxidant activity and its ability to inhibit tyrosinase . Understanding these factors can help optimize the use of this compound in various applications.
Análisis Bioquímico
Biochemical Properties
Gentisic acid sodium salt hydrate plays a crucial role in biochemical reactions, particularly as an antioxidant and tyrosinase inhibitor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in oxidative coupling reactions, where it acts as a reactant . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage to cells and tissues . Additionally, this compound inhibits tyrosinase, an enzyme involved in melanin synthesis, which makes it useful in cosmetic formulations aimed at skin lightening .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in a study on Pseudomonas aeruginosa septic shock in dogs, this compound was found to reverse cardiovascular collapse, hepatic mitochondrial dysfunction, and lactic acidemia . This indicates its potential role in modulating cell signaling pathways and improving mitochondrial function. Furthermore, its antioxidant properties help protect cells from oxidative stress, thereby maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as an antioxidant by donating hydrogen atoms to neutralize free radicals . Additionally, it inhibits tyrosinase by binding to the enzyme’s active site, thereby preventing the conversion of tyrosine to melanin . This inhibition is crucial for its application in cosmetic formulations. Moreover, this compound has been shown to improve mitochondrial function by enhancing oxygen consumption rates in hepatic mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that this compound maintains its antioxidant properties over extended periods, making it suitable for use in various biochemical assays . Its efficacy as a tyrosinase inhibitor may decrease over time due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving dogs, higher doses of the compound were found to be more effective in reversing cardiovascular collapse and improving mitochondrial function . At very high doses, this compound may exhibit toxic effects, such as gastrointestinal disturbances and liver toxicity . Therefore, it is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It acts as a substrate for enzymes involved in the degradation of aromatic compounds . For instance, it is metabolized by gentisate 1,2-dioxygenase, which cleaves the aromatic ring to produce maleylpyruvate . This reaction is crucial for the breakdown of aromatic compounds in microorganisms. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . For example, in Corynebacterium glutamicum, the genK gene encodes a transporter involved in the utilization of gentisate . This transporter plays a crucial role in the cellular uptake and distribution of this compound, ensuring its availability for metabolic processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. It is primarily found in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . This subcellular localization is essential for its role as an antioxidant and tyrosinase inhibitor, as it ensures the compound’s availability at the sites of oxidative stress and melanin synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gentisic acid sodium salt hydrate can be synthesized from 2,5-dihydroxybenzoic acid. The synthesis involves the neutralization of 2,5-dihydroxybenzoic acid with sodium hydroxide, followed by crystallization to obtain the sodium salt hydrate form . The reaction conditions typically include maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Gentisic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gentisaldehyde or other oxidized derivatives.
Reduction: It can be reduced to form gentisic alcohol.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite and sodium hydroxide.
Reduction: Common reagents include hydrogen gas and a suitable catalyst.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
Aplicaciones Científicas De Investigación
Gentisic acid sodium salt hydrate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Gentisic acid sodium salt hydrate is similar to other hydroxybenzoic acids, such as:
Salicylic acid: Both compounds have hydroxyl groups attached to the benzene ring, but this compound has an additional hydroxyl group at the 5-position.
Gallic acid: Both compounds have antioxidant properties, but gallic acid has three hydroxyl groups attached to the benzene ring.
3,4-Dihydroxybenzoic acid: Both compounds have two hydroxyl groups, but the positions of the hydroxyl groups differ.
This compound is unique due to its specific hydroxyl group positions, which contribute to its distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
sodium;2,5-dihydroxybenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.Na.H2O/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,8-9H,(H,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGYBOPDUUSVNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)
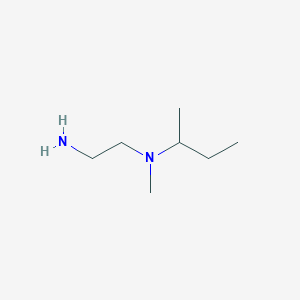

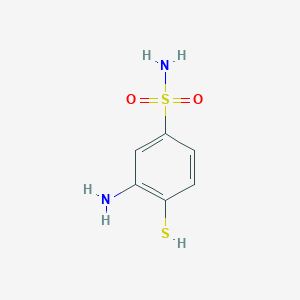
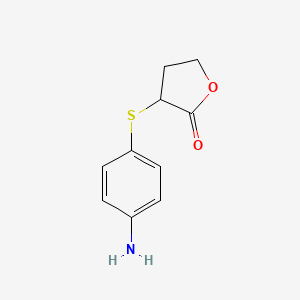
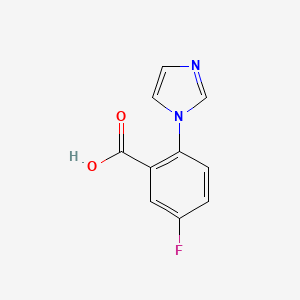

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)
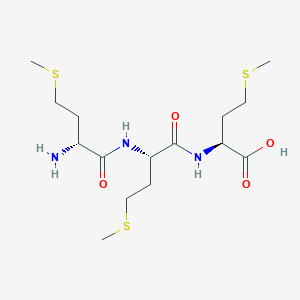
![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)
